molecular formula C11H20F4N2 B1586534 1,1-Bis(diethylamino)tetrafluoro-1-propene CAS No. 216393-97-4

1,1-Bis(diethylamino)tetrafluoro-1-propene

Cat. No.: B1586534
CAS No.: 216393-97-4
M. Wt: 256.28 g/mol
InChI Key: SLOPXEYTPNAGPI-UHFFFAOYSA-N
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Preparation Methods

The synthetic routes for 1,1-Bis(diethylamino)tetrafluoro-1-propene typically involve the reaction of diethylamine with tetrafluoropropene under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters to ensure high yield and purity .

Chemical Reactions Analysis

1,1-Bis(diethylamino)tetrafluoro-1-propene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where the diethylamino or fluorine groups are replaced by other functional groups.

Scientific Research Applications

1,1-Bis(diethylamino)tetrafluoro-1-propene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1-Bis(diethylamino)tetrafluoro-1-propene involves its interaction with molecular targets such as enzymes and receptors. The compound’s fluorine atoms contribute to its high reactivity and ability to form strong bonds with target molecules. This interaction can modulate the activity of enzymes and affect various biochemical pathways .

Comparison with Similar Compounds

1,1-Bis(diethylamino)tetrafluoro-1-propene can be compared with other similar compounds such as:

These comparisons highlight the uniqueness of this compound in terms of its chemical structure and applications.

Properties

IUPAC Name

1-N,1-N,1-N',1-N'-tetraethyl-2,3,3,3-tetrafluoroprop-1-ene-1,1-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20F4N2/c1-5-16(6-2)10(17(7-3)8-4)9(12)11(13,14)15/h5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLOPXEYTPNAGPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=C(C(F)(F)F)F)N(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20F4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60371086
Record name N~1~,N~1~,N'~1~,N'~1~-Tetraethyl-2,3,3,3-tetrafluoroprop-1-ene-1,1-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

216393-97-4
Record name N~1~,N~1~,N'~1~,N'~1~-Tetraethyl-2,3,3,3-tetrafluoroprop-1-ene-1,1-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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